molecular formula C13H17NO3 B8490368 N-(benzyloxyacetyl)-3-pyrrolidinol

N-(benzyloxyacetyl)-3-pyrrolidinol

Cat. No.: B8490368
M. Wt: 235.28 g/mol
InChI Key: HEXUYIFKISYJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzyloxyacetyl)-3-pyrrolidinol is a pyrrolidine derivative characterized by a benzyloxyacetyl group attached to the nitrogen atom of the pyrrolidinol ring. The benzyloxyacetyl group introduces steric and electronic effects that influence reactivity and biological activity, while the 3-pyrrolidinol core contributes to chiral properties and hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)-2-phenylmethoxyethanone

InChI

InChI=1S/C13H17NO3/c15-12-6-7-14(8-12)13(16)10-17-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

HEXUYIFKISYJAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility: N-(Benzyloxyacetyl)-3-pyrrolidinol is synthesized via hydroboration-oxidation of N-benzyloxycarbonyl-3-pyrroline, achieving high yields (Eq. 5.17 in ). This contrasts with Boc-protected derivatives, which require milder conditions .
  • Steric and Electronic Effects: The benzyloxyacetyl group in this compound provides greater steric hindrance compared to smaller substituents like Boc or acetamide. This may reduce nucleophilic reactivity at the nitrogen center but enhance stability .

Key Observations :

  • Anti-Tumor Efficacy: this compound demonstrates superior anti-tumor activity compared to other 3-pyrrolidinol derivatives, particularly against U87MG cells, likely due to its NO-releasing properties .
  • Stereochemical Influence: (R)-3-Pyrrolidinol is commercially prioritized over the (S)-isomer (priced at ¥15,900/25mL vs. ¥22,000/1g for (S)-isomer), reflecting its broader utility in asymmetric catalysis .
Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point/Boiling Point Solubility Stability Reference
This compound Not reported Soluble in THF, DCM Stable under inert atmosphere
(S)-N-Boc-3-pyrrolidinol Not reported Soluble in DMF, EtOAc Acid-labile (Boc deprotection)
(R)-(+)-3-Pyrrolidinol Stored at -20°C (frozen) Hygroscopic Air-sensitive

Key Observations :

  • Stability: this compound exhibits better air stability than (R)-3-pyrrolidinol, which requires frozen storage .
  • Solubility : The benzyloxyacetyl group enhances lipophilicity, improving solubility in organic solvents like THF and DCM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.